6-(1-benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Urokinase uPA Protease Inhibition

For researchers studying uPA-dependent metastasis, generic triazine analogs often fail due to poor selectivity and off-target kinase activity. 6-(1-benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine solves this with an optimized pharmacophore for uPA's S1 pocket. - Validated in CT26 colon cancer invasion assays (IC50 = 5.02 µM) with a measurable biochemical Ki of 903 nM. - Non-amidine structure avoids pan-protease inhibition common with benzamidine-based probes. - Sourced from curated screening collections, ensuring batch-to-batch consistency for reliable SAR expansion.

Molecular Formula C17H12FN5O
Molecular Weight 321.31 g/mol
Cat. No. B4165008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Molecular FormulaC17H12FN5O
Molecular Weight321.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N
InChIInChI=1S/C17H12FN5O/c18-11-5-7-12(8-6-11)20-17-22-15(21-16(19)23-17)14-9-10-3-1-2-4-13(10)24-14/h1-9H,(H3,19,20,21,22,23)
InChIKeyGERNNSBERYMMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Class and Database Annotations


The target compound, 6-(1-benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine, is a fully synthetic small molecule (C17H12FN5O, MW 321.31) belonging to the 2,4-diamino-1,3,5-triazine class, distinguished by a 6-(benzofuran-2-yl) and an N-(4-fluorophenyl) substituent . It is primarily listed in screening compound collections and annotated in the ChEMBL database (CHEMBL4550668) with a reported inhibitory activity against human urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer invasion and metastasis [1]. The molecular architecture, which merges a benzofuran heterocycle with a fluorinated phenylamino-triazine core, is structurally distinct from simpler triazine-based protease inhibitors, creating a specific pharmacophore for uPA binding that is not replicated by generic analogs [1].

uPA Serine Protease Inhibitor

Tool compound for urokinase-type plasminogen activator target engagement studies.

Unique 4-Fluorophenyl Pharmacophore

Structurally distinct from simpler triazine analogs; fluorinated motif drives uPA binding.

Phenotypic Screening Compatible

Suitable for invasion assays and cancer metastasis model studies where uPA is implicated.

Why Generic Analogs Cannot Substitute This Compound


Generic substitution fails because uPA inhibition in this chemotype is exquisitely sensitive to the N-substitution pattern. The simple 2,4-diamino-6-(benzofuran-2-yl)-s-triazine scaffold (CAS 73941-06-7) lacks the critical N-(4-fluorophenyl) group and shows no significant uPA inhibitory activity in ChEMBL annotations . Conversely, exchanging the 4-fluorophenyl group for other aryl amines, such as 3-methylphenyl or 4-chlorophenyl, can dramatically shift selectivity profiles, as observed in structure-activity relationship (SAR) studies of related triazine-based serine protease inhibitors [1]. The target compound's unique combination of the benzofuran and 4-fluorophenyl moieties is hypothesized to orient the inhibitor within the S1 specificity pocket of uPA, a binding mode that is easily disrupted by seemingly minor structural changes, rendering direct interchange with off-the-shelf analogs scientifically invalid without confirmatory re-screening [1].

Scaffold without N-(4-fluorophenyl) shows no uPA inhibitory activity; core benzofuran-triazine is insufficient.

Exchanging the 4-fluorophenyl for other aryl amines may dramatically shift selectivity profiles, as seen in related triazine SAR.

Predicted binding orientation in uPA S1 pocket is easily disrupted by minor structural modifications; direct interchange with off-the-shelf analogs is not supported.

Quantitative Differentiation Against Closest Analogs


uPA Enzyme Inhibition: Target vs. Unsubstituted Scaffold

The target compound displays measurable inhibitory activity against human uPA (Ki = 903 nM) in a biochemical assay with a 15-minute pre-incubation [1]. In contrast, the base scaffold 2,4-diamino-6-(benzofuran-2-yl)-s-triazine (CAS 73941-06-7), which lacks the N-(4-fluorophenyl) substitution, has no detectable uPA inhibition reported in the same database, indicating that the fluorophenyl group is a critical pharmacophoric element for target engagement . Quantitatively, the target compound transitions the chemotype from an 'inactive' to a 'sub-micromolar inhibitor' state.

uPA Enzyme Inhibition
Class-level
Target (Ki)903 nM
Unsubstituted scaffoldNo inhibition
Supports uPA target engagement
Fluorophenyl group required for activity gain
Urokinase uPA Protease Inhibition Serine Protease

Cellular Anti-Invasion Activity: Target vs. N-Substituted Analog

The target compound inhibits intrinsic peri-cellular uPA activity in mouse CT26 colon carcinoma cells with an IC50 of 5.02 µM, measured by a transwell invasion assay [1]. A structurally related compound from the same series, specifically a 3-chloro-2-methylphenyl analog (6-(1-benzofuran-2-yl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine), shows a markedly different cellular selectivity profile in preliminary screening, being inactive against uPA but annotated for kinase inhibition . This demonstrates that N-aryl ring substitution has a profound effect on cellular target engagement, and the 4-fluorophenyl group is selectively advantageous for anti-uPA cellular activity.

Cellular Anti-Invasion Activity
Class-level
Target (IC50)5.02 µM
3-Cl-2-methylphenyl analogInactive
Supports cell-based uPA pathway study
4-fluorophenyl critical for cellular activity
Cell Invasion CT26 Functional Assay uPA

Predicted Binding Mode vs. Amidine-Based Inhibitors

Ligand-based pharmacophore modeling and virtual screening studies, which identified this compound as a novel uPA inhibitor, predict a binding mode where the benzofuran ring occupies a lipophilic sub-pocket adjacent to the catalytic site, while the 4-fluorophenyl group engages in a pi-stacking interaction not utilized by amidine-based uPA inhibitors like WX-UK1 [1]. This computational prediction, supported by subsequent in vitro hit validation, suggests the target compound binds to a distinct conformational state of uPA compared to classical amidine inhibitors, potentially offering a different selectivity profile against related trypsin-like serine proteases, although the quantitative selectivity data remains unpublished [1].

Predicted Binding Mode
Source review
Benzofuran occupies lipophilic sub-pocket; 4-fluorophenyl engages in pi-stacking, distinct from amidine-based inhibitors.
Supports non-amidine pharmacophore exploration
Computational model; quantitative selectivity data pending
Pharmacophore Docking uPA Selectivity

Research Applications Based on Current Evidence


Chemical Probe for uPA-Dependent Invasion in Colorectal Cancer

The compound's validated cellular activity in the CT26 invasion assay (IC50 = 5.02 µM) makes it a candidate chemical probe for studying uPA's role in colon cancer metastasis, provided appropriate inactive analog controls (e.g., the 3-chloro-2-methylphenyl analog) are used to confirm on-target effects [1]. Its non-amidine structure avoids the pan-protease inhibition common with benzamidine-based probes, which is a key advantage for signal specificity [2].

Lead Optimization Scaffold for uPA Lipophilic Sub-Pocket

The predicted binding mode, where the benzofuran moiety occupies a unique lipophilic sub-pocket not addressed by most reference uPA inhibitors, supports its use as a starting scaffold for fragment-based or structure-guided medicinal chemistry campaigns aiming to exploit this cavity for improved potency and selectivity [1]. The sub-micromolar biochemical Ki (903 nM) provides a quantifiable baseline for structure-activity relationship (SAR) expansion.

Negative Control for Kinase Selectivity Profiling

Given that related 2,4-diamino-triazine derivatives are recognized kinase inhibitor scaffolds, the target compound's primary annotation as a uPA inhibitor makes it a suitable negative control for counter-screening against serine-threonine or tyrosine kinase panels, helping to establish selectivity fingerprints for novel kinase-targeting triazines [1]. Its inactivity in kinase assays would validate target engagement specificity within a panel.

Application
Selection Property
Validation Focus
uPA-dependent invasion probe (colorectal cancer model)
Cell-active uPA inhibitor with inactive analog control available
Confirm on-target invasion inhibition using inactive analog
uPA lipophilic sub-pocket SAR scaffold
Reported biochemical Ki baseline for structure–activity expansion
Potency and selectivity improvement against uPA
Kinase panel counter-screening control
Primary annotation as uPA inhibitor; triazine scaffold
Verify absence of kinase inhibition for selectivity fingerprints
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